8-tert-Butyl-4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Description
The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system (a system of two rings sharing a single atom), an ester group (carboxylic acid derivative), and a tert-butyl group (a type of alkyl group). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the spirocyclic system. Spirocyclic systems are characterized by two rings sharing a single atom. In this case, the shared atom is part of a four-membered ring and a five-membered ring .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The spirocyclic system could also potentially participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, the presence of an ester group suggests that the compound may have a fruity odor. The spirocyclic system could contribute to the compound’s stability and may affect its boiling and melting points .Future Directions
Properties
IUPAC Name |
8-tert-butyl-4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-5-18(16-9-7-6-8-10-16)20(25)24-19(21(26)27)15-28-23(24)13-11-17(12-14-23)22(2,3)4/h6-10,17-19H,5,11-15H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFQVIKBSPEAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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